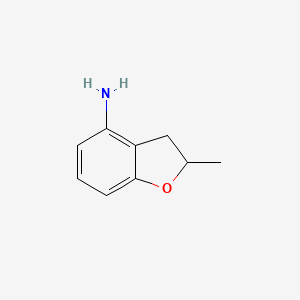

2-Methyl-2,3-dihydrobenzofuran-4-amine

Übersicht

Beschreibung

2-Methyl-2,3-dihydrobenzofuran-4-amine is an organic compound with the chemical formula C9H11NO. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .

Vorbereitungsmethoden

The synthesis of 2-Methyl-2,3-dihydrobenzofuran-4-amine can be achieved through several methods:

One-Pot Etherification and Dehydrative Cyclization: This method involves the etherification and cyclization of o-hydroxyacetophenones under basic conditions.

Dehydrative Cyclization of o-Hydroxybenzyl Ketones: This approach uses o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones as starting materials.

Transition-Metal Catalysis: Cyclization of aryl acetylenes using transition-metal catalysts is another effective method.

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Analyse Chemischer Reaktionen

2-Methyl-2,3-dihydrobenzofuran-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, often using reagents like halogens or hydroxyl groups.

Common reagents and conditions used in these reactions include strong acids, bases, and transition-metal catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The applications of 2-Methyl-2,3-dihydrobenzofuran-4-amine are extensive and can be categorized into several key areas:

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that benzofuran derivatives, including this compound, exhibit significant antimicrobial properties. These compounds have been demonstrated to inhibit the growth of various microbes by interfering with essential biochemical pathways .

- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. The modulation of specific signaling pathways, such as MAPK/ERK, indicates potential therapeutic applications in cancer treatment.

Organic Synthesis

- Building Block for Complex Molecules : this compound serves as a valuable intermediate in synthesizing more complex organic molecules. Its unique structural features allow for various chemical transformations that are crucial in drug development and material science.

Biochemical Research

- Enzyme Interactions : This compound interacts with cytochrome P450 enzymes, which play a critical role in drug metabolism. Understanding these interactions can provide insights into the pharmacokinetics of drugs and their potential side effects.

- Cellular Effects : It influences cellular processes such as gene expression and metabolism, which are vital for understanding its role in biological systems.

Industrial Applications

- Synthesis of Industrial Chemicals : The compound is utilized in producing various industrial chemicals and materials due to its reactivity and functional groups.

Case Study 1: Antimicrobial Properties

A study conducted on benzofuran derivatives highlighted the effectiveness of this compound against Candida albicans. The results showed that modifications at the 4-position significantly enhanced antimicrobial activity compared to other derivatives. This finding underscores the potential of this compound as a lead structure for developing new antifungal agents .

Case Study 2: Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit cell proliferation in cancer cell lines. The mechanism involves the modulation of key signaling pathways associated with cell survival and apoptosis. Further research is required to elucidate its full therapeutic potential and mechanisms of action in cancer treatment .

Chemical Reactions

The compound undergoes various chemical reactions:

- Oxidation : Can be oxidized to form quinones.

- Reduction : Reduction reactions yield more saturated derivatives.

- Substitution Reactions : It can participate in nucleophilic or electrophilic substitution reactions using various reagents.

Preparation Methods

Several synthetic methods are employed to produce this compound:

- One-Pot Etherification and Dehydrative Cyclization : Involves etherification of o-hydroxyacetophenones under basic conditions.

- Dehydrative Cyclization of o-Hydroxybenzyl Ketones : Utilizes o-hydroxybenzyl ketones as starting materials.

- Transition-Metal Catalysis : Employs transition-metal catalysts for cyclization reactions.

Wirkmechanismus

The mechanism by which 2-Methyl-2,3-dihydrobenzofuran-4-amine exerts its effects involves interaction with molecular targets and pathways. For instance, it can stimulate neurotransmitter release in the brain, affecting dopamine, norepinephrine, and serotonin levels . This interaction is mediated through specific receptors and enzymes, leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

2-Methyl-2,3-dihydrobenzofuran-4-amine can be compared with other benzofuran derivatives:

5-(2-Aminopropyl)-2,3-dihydrobenzofuran (5-APDB): This compound is known for its entactogenic effects and is used in neurochemical research.

6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APDB): Similar to 5-APDB, it has applications in studying neurotransmitter systems.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biologische Aktivität

2-Methyl-2,3-dihydrobenzofuran-4-amine is an organic compound characterized by the molecular formula C9H11NO. It belongs to the benzofuran class of compounds, which are noted for their diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzofuran structure with a methyl group at the 2-position and an amino group at the 4-position. This unique configuration contributes to its reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C9H11NO |

| Molecular Weight | 151.19 g/mol |

| Chemical Structure | Structure |

Target Interactions

Research indicates that this compound interacts with various biological targets, primarily through:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, potentially inhibiting the growth of various pathogens by interfering with essential biochemical pathways in microbes.

- Enzyme Interaction : It has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism and the metabolism of endogenous compounds.

Cellular Effects

The compound influences several cellular processes:

- Cell Signaling Pathways : It modulates pathways such as MAPK/ERK, which are essential for cell proliferation and differentiation.

- Gene Expression : Alterations in gene expression patterns have been observed upon treatment with this compound, indicating its role in cellular regulation.

Stability and Dosage Effects

The stability of this compound under laboratory conditions is notable; however, its biological activity may diminish over time due to degradation. In animal models, dosage variations reveal that lower doses can enhance cellular function and offer protection against oxidative stress.

Metabolic Pathways

The compound is involved in several metabolic pathways:

- Monoamine Oxidase Interaction : It influences neurotransmitter metabolism through interactions with monoamine oxidase enzymes.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Antimicrobial Activity Study : A study demonstrated that derivatives of benzofuran, including this compound, exhibited significant antimicrobial effects against various bacterial strains. The mechanism was attributed to disruption of microbial cell wall synthesis and interference with metabolic pathways.

- Cancer Therapeutics : Research indicated that structural analogs of this compound showed promise in inhibiting cancer cell growth by targeting specific signaling pathways involved in tumor progression .

- Pharmacokinetics : Investigations into the pharmacokinetic properties revealed that the compound exhibits favorable absorption characteristics when administered orally, making it a candidate for further drug development.

Eigenschaften

IUPAC Name |

2-methyl-2,3-dihydro-1-benzofuran-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-6-5-7-8(10)3-2-4-9(7)11-6/h2-4,6H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCUCQIAXBTUSFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C=CC=C2O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.